N-(oxolan-2-ylmethyl)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide
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Overview
Description
N-(oxolan-2-ylmethyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide is a complex organic compound characterized by the presence of an oxolane ring, a trifluoromethyl group, and an oxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide typically involves a multi-step process:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Oxamide Linkage: The oxamide linkage is formed through the reaction of an amine with an oxalyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of oxirane derivatives.
Reduction: Reduction reactions can target the oxamide linkage, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: Oxirane derivatives.
Reduction: Amines.
Substitution: Functionalized derivatives with various substituents replacing the trifluoromethyl group.
Scientific Research Applications
N-(oxolan-2-ylmethyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(oxolan-2-ylmethyl)-2-(trifluoromethyl)aniline: Shares the oxolane ring and trifluoromethyl group but lacks the oxamide linkage.
N-(oxolan-2-ylmethyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide: Similar structure but with an acetamide linkage instead of an oxamide linkage.
Uniqueness
N-(oxolan-2-ylmethyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide is unique due to its combination of an oxolane ring, trifluoromethyl group, and oxamide linkage, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3/c16-15(17,18)12-6-2-1-4-10(12)8-20-21-14(23)13(22)19-9-11-5-3-7-24-11/h1-2,4,6,8,11H,3,5,7,9H2,(H,19,22)(H,21,23)/b20-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNXFCIXUVNUCO-DNTJNYDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NN=CC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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